Aminopterin

Enzyme Inhibition Drug Discovery Biochemistry

Aminopterin (4-aminofolic acid) is the original clinical antifolate, a potent and competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing folate to its active tetrahydrofolate form. By blocking tetrahydrofolate synthesis, aminopterin depletes nucleotide precursors, thereby inhibiting DNA, RNA, and protein synthesis.

Molecular Formula C19H20N8O5
Molecular Weight 440.4 g/mol
CAS No. 54-62-6; 58602-66-7
Cat. No. B15559734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopterin
CAS54-62-6; 58602-66-7
Molecular FormulaC19H20N8O5
Molecular Weight440.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1
InChIKeyTVZGACDUOSZQKY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Aminopterin (CAS 54-62-6) Antifolate Compound: Procurement & Differentiation Overview


Aminopterin (4-aminofolic acid) is the original clinical antifolate, a potent and competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing folate to its active tetrahydrofolate form [1]. By blocking tetrahydrofolate synthesis, aminopterin depletes nucleotide precursors, thereby inhibiting DNA, RNA, and protein synthesis [1]. It is a synthetic derivative of pterin with established antineoplastic and immunosuppressive properties . While largely superseded in oncology by methotrexate (MTX), aminopterin maintains critical and irreplaceable roles in specific research and industrial applications, most notably in hybridoma technology and as a benchmark for novel antifolate development.

Aminopterin Procurement: Why Methotrexate or Other Antifolates Are Not a Direct Substitute


While aminopterin and methotrexate (MTX) are both classical antifolates that inhibit dihydrofolate reductase (DHFR), their pharmacological profiles differ in ways that preclude simple, one-to-one substitution in research and industrial workflows. Substitution is not advised due to quantifiable differences in intrinsic enzyme inhibition potency [1], cellular transport efficiency [2], and substrate preference for the key metabolizing enzyme, folylpolyglutamyl synthetase (FPGS) [3]. These molecular differences translate into distinct cellular accumulation, polyglutamation patterns, and ultimately, divergent biological effects. Relying on a generic antifolate, such as MTX, as a direct replacement in established protocols (e.g., HAT medium) or comparative research would introduce significant experimental variability and compromise data integrity. The quantitative evidence below details these critical points of differentiation to guide informed selection and procurement.

Aminopterin Quantitative Evidence: Head-to-Head Comparisons vs. Key Comparators


Aminopterin vs. Methotrexate: Superior DHFR Binding Affinity (Ki)

In a direct, head-to-head comparison of binding affinity for human recombinant dihydrofolate reductase (DHFR), aminopterin (AMT) exhibits a lower inhibition constant (Ki) than methotrexate (MTX), indicating tighter enzyme binding [1].

Enzyme Inhibition Drug Discovery Biochemistry

Aminopterin vs. Methotrexate: Enhanced Cellular Uptake via Reduced Folate Carrier (RFC)

Aminopterin demonstrates significantly higher affinity for the reduced folate carrier (RFC) compared to methotrexate, resulting in more efficient cellular uptake. This is evidenced by a lower Ki for inhibiting [3H]MTX influx into CCRF-CEM human leukemia cells [1].

Cellular Transport Pharmacokinetics In Vitro Models

Aminopterin vs. Methotrexate: Divergent Metabolism by Folylpolyglutamyl Synthetase (FPGS)

Aminopterin is a superior substrate for folylpolyglutamyl synthetase (FPGS) derived from tumor cells compared to methotrexate. It exhibits a lower apparent Michaelis constant (Km) and a higher maximum reaction velocity (Vmax) [1]. This difference is even more pronounced in normal proliferative tissue, where the Vmax for aminopterin is substantially lower than in tumor cells, hinting at a potential for tumor-selective metabolism.

Drug Metabolism Polyglutamation Tumor Biology

Aminopterin vs. Methotrexate and Pemetrexed: Lower in vitro IC50 in Leukemia Cell Lines

In a comparative preclinical study of childhood acute lymphoblastic leukemia (ALL) and lymphoma cell lines, aminopterin demonstrated a lower median IC50 (more potent growth inhibition) compared to both the classical antifolate methotrexate and the multi-targeted antifolate pemetrexed [1].

Cytotoxicity Leukemia Oncology Research

Aminopterin vs. Methotrexate: Equivalent In Vivo Antitumor Efficacy in Preclinical Models

Despite its greater in vitro potency, aminopterin's in vivo efficacy against acute lymphoblastic leukemia (ALL) and lymphoma xenografts is equivalent to that of methotrexate. Both compounds significantly extended event-free survival in mice bearing 3 out of 4 xenograft models with comparable activity [1].

In Vivo Efficacy Xenograft Models Leukemia

Aminopterin Enantiomers: Stereoselective Intestinal Transport by PCFT

Intestinal absorption of aminopterin enantiomers is stereoselective, driven by the proton-coupled folate transporter (PCFT). The L-enantiomer (L-AMT) demonstrates significantly greater absorption than the D-enantiomer (D-AMT) in both canine and human studies [1].

Pharmacokinetics Enantiomer Selectivity Drug Absorption

Aminopterin Optimal Application Scenarios: Leveraging Unique Properties


Hybridoma Technology and Cell Line Selection (HAT Medium)

Aminopterin is an essential and irreplaceable component of HAT (hypoxanthine-aminopterin-thymidine) medium, a widely used selection system for hybridoma generation in monoclonal antibody production. Its role as a potent DHFR inhibitor blocks the *de novo* nucleotide synthesis pathway, forcing cells to rely on the salvage pathway (hypoxanthine and thymidine). This selection is absolute and cannot be reliably replicated by substituting other antifolates like methotrexate due to their distinct transport and potency profiles, which would compromise selection efficiency and stringency .

Benchmarking Novel Antifolate DHFR Inhibitors

In drug discovery and development, aminopterin serves as the gold-standard, high-potency reference compound for characterizing the binding kinetics of new DHFR inhibitors. Its well-defined and exceptionally low Ki of 3.7 pM against human DHFR provides a rigorous benchmark . This allows researchers to precisely rank the intrinsic enzyme affinity of novel compounds, differentiating their performance from the more clinically common but less potent comparator, methotrexate (Ki = 4.8 pM) .

Investigating Mechanisms of Antifolate Resistance and Metabolism

Aminopterin's unique metabolic profile, particularly its status as a preferred substrate for tumor-derived FPGS with a much lower Km than methotrexate, makes it an invaluable tool for studying the role of polyglutamation in antifolate resistance . Its differential handling by FPGS from tumor versus normal tissue provides a model system to dissect the biochemical basis for therapeutic index and the development of cellular resistance to this drug class .

Preclinical Development of Folate Receptor-Targeted Therapeutics

Aminopterin's high intrinsic toxicity makes it an ideal 'warhead' for targeted drug delivery research. Studies have demonstrated that conjugating aminopterin to a folate receptor-targeting ligand (folic acid) can reduce its systemic toxicity by approximately 40-fold while maintaining potent anti-inflammatory activity in arthritis models . This validates aminopterin's utility as a potent payload for developing targeted antifolate therapies, where its strong efficacy can be directed to specific cell populations while mitigating off-target effects .

Quote Request

Request a Quote for Aminopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.